Aluminum oxide hydroxide

Overview

Description

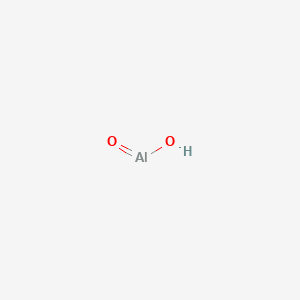

Aluminum hydroxide oxide or aluminum oxyhydroxide, AlO(OH), is found as one of two well-defined crystalline phases, which are also known as the minerals boehmite and diaspore . These minerals are important constituents of the aluminum ore, bauxite . Aluminum hydroxide is found in nature as the mineral bayerite or gibbsite (also called hydrargillite). A mixed aluminum oxide-hydroxide mineral is known as diaspore or boehmite . In a purified form, aluminum hydroxide is either a bulky white powder or granules with a density of about 2.42 g/mL .

Synthesis Analysis

A promising technology for the synthesis of high purity alumina by the electrochemical method was considered. The main objective of the study was the preparation of aluminum hydroxide obtained by aluminum anodic oxidation . The technological scheme of the process with the certain parameters of each stage was presented .

Molecular Structure Analysis

Using first-principle density functional calculations, several polymorphs with different degrees of hydration are simulated: gibbsite, bayerite, diaspore, boehmite, and tohdite . Optimized structures, including cell parameters, atomic positions, and space groups, are calculated and compared with experimental crystallographic data .

Chemical Reactions Analysis

Aluminium oxide reacts with sodium hydroxide to produce sodium aluminate and water. This reaction takes place at a temperature of 900-1100°C . The chemical reaction can be depicted as: Al2O3(s) + 2 NaOH(aq) → 2 NaAlO2(aq) + H2O(l) .

Physical And Chemical Properties Analysis

Aluminum hydroxide appears as a white amorphous powder . The melting point of aluminum hydroxide is approximately equal to 573 K . Aluminum hydroxide is almost insoluble in water and is soluble in alkalis and acids . Aluminum hydroxides are the precursors of metastable aluminas which are used in many applications in industrial catalysis .

Scientific Research Applications

Application in Ceramics and Catalyst Technologies

Scientific Field

Summary of Application

Boehmite nanopowders are used in ceramic and catalyst technologies . They are valuable materials for producing ceramics and catalysts .

Methods of Application

Boehmite nanopowders are prepared by re-precipitation of aluminum trihydroxide, a sol-gel method by aluminum alkoxide hydrolysis, and hydrothermal synthesis from industrial aluminum powders . The preparation method has a decisive effect on structure, dispersion, chemical and phase composition, and production properties .

Results or Outcomes

The use of boehmite nanopowder from different producers in ceramic and catalyst technologies has been demonstrated . The synthesis technology determines boehmite structure, its chemical and phase compositions, and fineness, which affects the properties of objects prepared with its utilization .

Application in Environmental Remediation

Scientific Field

Summary of Application

Boehmite is a representative aluminium oxy-hydroxide mineral present in appreciable amounts in tropical soil, sediment, and the aquatic environment . It has been used as a coagulant and adsorbent .

Methods of Application

The details of the methods of application are not specified in the source .

Results or Outcomes

The outcomes of the application are not specified in the source .

Application in Aluminum Production

Scientific Field

Summary of Application

Boehmite is a key intermediate in aluminum production .

Results or Outcomes

Application in Industrial Wastes

Scientific Field

Summary of Application

Boehmite is a component of industrial wastes, including nuclear waste stored in underground tanks .

Results or Outcomes

Application in Foodstuffs, Cosmetics, Textiles, and Construction

Scientific Field

Summary of Application

Boehmite nanoparticles have been used in foodstuffs, cosmetics, textiles, construction .

Results or Outcomes

Application in Heavy Metal Removal from Water and Wastewater

Scientific Field

Summary of Application

Boehmite nanoparticles have been used as an adsorbent for heavy metal removal from water and wastewater .

Results or Outcomes

Application in Preparing Products with Specific Parameters

Summary of Application

Boehmite nanoparticles are used to prepare products with specific parameters . They modify material properties or activate synthesis and sintering of new phases due to the nano-structure and development of the Hedwall effect .

Results or Outcomes

Application in Antibacterial Products

Scientific Field

Summary of Application

Boehmite nanoparticles have been used in antibacterial products .

Results or Outcomes

Application in Alkaline Cations, Metal Ions, and Natural Organic Matter (NOM) Adsorption

Summary of Application

Boehmite can be a promising candidate for alkaline cations, metal ions, and natural organic matter (NOM) adsorption .

Future Directions

Aluminum oxide hydroxide has potential applications in various fields. It also has potential applications in the field of energy storage due to the relatively high abundance of elements such as magnesium, calcium, aluminum, and zinc in the Earth’s crust . Furthermore, recent studies have shown that Al2O3 NPs have potent antimicrobial and antiviral properties .

properties

IUPAC Name |

hydroxy(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHBNUUHRFUEAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052679 | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless powder; [Sigma-Aldrich MSDS], Off-white odorless powder; [Sasol MSDS] | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boehmite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum oxide hydroxide | |

CAS RN |

14457-84-2, 24623-77-6, 1318-23-6 | |

| Record name | Diaspore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)

![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)

![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)

![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)

![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)

![3-amino-N-(2-fluorophenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1221131.png)

![ethyl (2Z)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1221133.png)

![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)

![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)

![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)